molecular formula C13H17N2+ B12567059 N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline

N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline

Cat. No.: B12567059
M. Wt: 201.29 g/mol
InChI Key: AAYDNUMRZKVGCA-UHFFFAOYSA-O
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Description

N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline is a compound that features a pyrrole ring, a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline typically involves the condensation of aniline with a suitable pyrrole derivative. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with aniline in the presence of a catalyst such as iron(III) chloride . The reaction is carried out under mild conditions, often in water, to yield the desired pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidines.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolinones, while substitution reactions can introduce alkyl or acyl groups onto the pyrrole ring.

Scientific Research Applications

N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure makes it a candidate for studying biological activity and interactions with biomolecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The pyrrole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A simple heterocyclic compound with a similar structure.

    Indole: Another heterocyclic compound with a fused benzene ring.

    Imidazole: A five-membered ring containing two nitrogen atoms.

Uniqueness

N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline is unique due to its specific substitution pattern and the presence of both aniline and pyrrole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H17N2+

Molecular Weight

201.29 g/mol

IUPAC Name

N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline

InChI

InChI=1S/C13H16N2/c1-15-11-5-8-13(15)9-10-14-12-6-3-2-4-7-12/h2-4,6-7,9-10H,5,8,11H2,1H3/p+1

InChI Key

AAYDNUMRZKVGCA-UHFFFAOYSA-O

Isomeric SMILES

C[N+]1=C(CCC1)/C=C/NC2=CC=CC=C2

Canonical SMILES

C[N+]1=C(CCC1)C=CNC2=CC=CC=C2

Origin of Product

United States

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